Methyl 6-aminospiro[3.3]heptane-2-carboxylate
CAS No.: 1808253-04-4
Cat. No.: VC8249003
Molecular Formula: C9H15NO2
Molecular Weight: 169.22
* For research use only. Not for human or veterinary use.
![Methyl 6-aminospiro[3.3]heptane-2-carboxylate - 1808253-04-4](/images/structure/VC8249003.png)
Specification
CAS No. | 1808253-04-4 |
---|---|
Molecular Formula | C9H15NO2 |
Molecular Weight | 169.22 |
IUPAC Name | methyl 2-aminospiro[3.3]heptane-6-carboxylate |
Standard InChI | InChI=1S/C9H15NO2/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7H,2-5,10H2,1H3 |
Standard InChI Key | JBPHEHKXYOVGBC-UHFFFAOYSA-N |
SMILES | COC(=O)C1CC2(C1)CC(C2)N |
Canonical SMILES | COC(=O)C1CC2(C1)CC(C2)N |
Introduction
Structural Characteristics and Molecular Identity
Core Spirocyclic Architecture
Methyl 6-aminospiro[3.3]heptane-2-carboxylate belongs to the spiro compound family, defined by two rings connected through a single atom. Its spiro[3.3]heptane skeleton consists of two three-membered cyclopropane rings fused at a central carbon atom, creating a rigid, non-planar structure that imposes significant steric constraints. This geometry enhances metabolic stability and binding specificity in pharmacological contexts .
The compound’s IUPAC name, methyl 6-aminospiro[3.3]heptane-2-carboxylate, reflects the positions of its functional groups:
-
A methyl ester at the 2-position of the spiro system.
-
A primary amine at the 6-position.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₉H₁₃NO₂ |
Molecular Weight | 169.23 g/mol |
CAS Registry Number | 1808249-67-3 (HCl salt) |
The hydrochloride salt form (C₉H₁₆ClNO₂, MW 205.68 g/mol) is commonly used to improve solubility and handling stability .
Synthetic Methodologies
Convergent Synthesis Strategies
Recent breakthroughs in spirocyclic chemistry have enabled scalable synthesis of methyl 6-aminospiro[3.3]heptane-2-carboxylate. A convergent approach, as demonstrated by Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane-Derived Building Blocks, utilizes a common intermediate—1,1-bis(bromomethyl)-3,3-difluorocyclobutane—to assemble the spiro framework in 6–10 steps, achieving yields up to 92% . Key steps include:
-
Double [2+2] Cycloaddition: Reaction of dichloroketene with olefins (e.g., 4-chlorostyrene) forms the bicyclic core.
-
Reductive Amination: Introduction of the amine group via methylamine and sodium triacetoxyborohydride .
-
Esterification: Methylation of the carboxylate group using methanol under acidic conditions.
Comparative Synthesis Data
Method | Steps | Yield (%) | Scale (g) | Key Reagents |
---|---|---|---|---|
Cycloaddition | 8 | 31–62 | 0.1–1 | Zn(Cu), POCl₃, KHMDS |
Convergent | 6–10 | 61–92 | 470 | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane |
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, THF) but limited solubility in water. Its hydrochloride salt enhances aqueous solubility, making it preferable for biological assays . Stability studies indicate decomposition above 150°C, necessitating storage at –20°C under inert atmospheres.
Key Physical Properties
Property | Value |
---|---|
Melting Point | Not reported |
Boiling Point | Not reported |
LogP (Predicted) | 1.2 ± 0.3 |
pKa (Amine) | ~9.5 |
Reactivity and Functionalization
Amine and Ester Reactivity
The primary amine at the 6-position undergoes Schiff base formation, alkylation, and sulfonamide coupling, enabling diversification into pharmacologically active derivatives. For example, sulfonamidation with arylsulfonyl chlorides yields compounds with protease inhibitory activity .
The methyl ester serves as a protecting group, hydrolyzable to the carboxylic acid under basic conditions. This versatility supports its role as a building block in peptidomimetics and macrocyclic drugs.
Applications in Medicinal Chemistry
Drug Intermediate and Bioactivity
Methyl 6-aminospiro[3.3]heptane-2-carboxylate is a key intermediate in synthesizing spirocyclic sulfonamides, which exhibit potent activity against neurological targets (e.g., NMDA receptors) . Its rigid structure mimics natural substrates, enhancing binding affinity and reducing off-target effects.
Case Study: NMDA Receptor Antagonist
A derivative, N-(6-(4-chlorophenyl)spiro[3.3]heptan-2-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide, demonstrated sub-micromolar IC₅₀ values in receptor binding assays, highlighting the scaffold’s potential in CNS drug development .
Supplier | Purity (%) | Price (USD/g) | Packaging |
---|---|---|---|
AK Scientific | 95 | 863 | 1 g |
Chemenu | 97 | 440 | 1 g |
Crysdot | 95+ | 520 | 1 g |
Pricing reflects the compound’s specialized synthesis and high demand in R&D .
Future Directions
Ongoing research aims to optimize synthetic efficiency and explore novel derivatives for oncology and antimicrobial applications. Advances in flow chemistry and enzymatic catalysis may further enhance scalability and sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume